molecular formula C19H24N4O3S B2395733 2-(3-methoxyphenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide CAS No. 1235289-33-4

2-(3-methoxyphenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2395733
CAS No.: 1235289-33-4
M. Wt: 388.49
InChI Key: WLBBHZSMQOTYMR-UHFFFAOYSA-N
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Description

The chemical tool 2-(3-methoxyphenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide is a sophisticated synthetic compound designed for exploratory research in medicinal chemistry. Its molecular architecture incorporates two pharmaceutically significant motifs: a 1,2,3-thiadiazole core and an N-piperidinyl acetamide scaffold. Heterocyclic structures like the 1,2,3-thiadiazole are recognized in scientific literature as valuable frameworks in drug discovery. While its isomer, 1,3,4-thiadiazole, is widely documented for its diverse biological activities—serving as a key component in agents with demonstrated anticancer , antimicrobial , and anti-parasitic properties, particularly against malaria and leishmania —the 1,2,3-thiadiazole ring presents a distinct profile for investigating novel structure-activity relationships. Concurrently, the N-piperidinyl acetamide moiety is a prevalent feature in compounds designed to interact with the central nervous system. Research into structurally similar acetamide derivatives has shown their potential as modulators of neuronal receptors, such as the serotonin 5-HT2A receptor, indicating their utility in neuropharmacological studies . The integration of these two fragments into a single molecule creates a unique chemical entity for researchers investigating enzyme inhibition, receptor signaling, and cellular pathways. This compound is intended for use in vitro studies to help elucidate new mechanisms of action and identify potential targets for therapeutic intervention.

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-13-18(27-22-21-13)19(25)23-8-6-14(7-9-23)12-20-17(24)11-15-4-3-5-16(10-15)26-2/h3-5,10,14H,6-9,11-12H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBBHZSMQOTYMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)CC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-methoxyphenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide is a novel derivative that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold has been associated with significant antimicrobial properties. Studies indicate that derivatives of this scaffold exhibit potent activity against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) values for some thiadiazole derivatives have been reported as low as 0.22 to 0.25 μg/mL , demonstrating strong efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. The compound under investigation has shown promising results in inhibiting the growth of cancer cell lines:

  • In vitro studies indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin .
CompoundCell LineIC50 (μM)Reference
This compoundMCF-7<10
DoxorubicinMCF-715

Anti-inflammatory Activity

The anti-inflammatory properties of compounds containing the thiadiazole ring are well-documented. The compound may exert its effects by inhibiting pro-inflammatory mediators:

  • Studies have shown that compounds with similar structures can significantly reduce nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating their potential use in treating inflammatory diseases .

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. The presence of methoxy and thiadiazole groups may enhance its ability to scavenge free radicals:

  • In vitro assays have demonstrated that certain acetamide derivatives possess strong antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of acetamide derivatives and their potential therapeutic applications:

  • Study on Antioxidant Activity : A study synthesized various acetamide derivatives and evaluated their antioxidant properties using DPPH and ABTS assays. The results indicated significant radical scavenging activity for compounds similar to the one discussed .
  • Anticancer Evaluation : Another research effort focused on the anticancer activity of thiadiazole derivatives against multiple cancer cell lines, revealing that modifications at specific positions on the thiadiazole ring can enhance cytotoxicity .

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the compound's potential as an antimycobacterial agent. In particular, derivatives containing a thiadiazole moiety have shown significant activity against Mycobacterium tuberculosis:

  • Minimum Inhibitory Concentrations (MIC) : Compounds with similar structures demonstrated MIC values ranging from 0.07 to 0.32 µM, comparable to the standard drug isoniazid .
  • Selectivity Index : The selectivity index (SI) for some derivatives was notably high, indicating low cytotoxicity against human cell lines while maintaining efficacy against bacterial strains .

Anticancer Properties

The anticancer potential of compounds related to 2-(3-methoxyphenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide has been explored extensively:

  • Cytotoxicity Assays : Studies have shown that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including prostate (PC3), neuroblastoma (SKNMC), and colon cancer (HT29) cells. For instance, a derivative demonstrated an IC50 of 22.19 µM against PC3 cells .
  • Mechanism of Action : The presence of the methoxy group on the phenyl ring has been linked to enhanced inhibitory potency, suggesting that structural modifications can optimize anticancer activity .

Anticonvulsant Activity

Compounds featuring thiadiazole and related structures have also been investigated for their anticonvulsant properties:

  • Effective Doses : Certain analogues showed median effective doses significantly lower than standard treatments like ethosuximide, indicating their potential as anticonvulsant agents .
  • Structure-Activity Relationship (SAR) : The SAR studies revealed that specific substitutions on the phenyl and thiadiazole rings are critical for enhancing anticonvulsant activity .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

ApplicationActivity DescriptionKey Findings
AntimycobacterialEffective against M. tuberculosisMIC values: 0.07 - 0.32 µM; High selectivity index
AnticancerCytotoxic effects on various cancer cell linesIC50 against PC3: 22.19 µM; Enhanced potency with methoxy group
AnticonvulsantSignificant anticonvulsant propertiesMedian effective doses lower than ethosuximide

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Systems : The target compound’s 1,2,3-thiadiazole (5-membered, sulfur-rich) contrasts with pyrazole () or oxadiazole () rings, impacting electronic density and binding interactions.
  • Substituent Effects : The 3-methoxyphenyl group (electron-donating) differs from chloro () or nitro () groups, influencing solubility and metabolic stability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-Chloro-N-pyrazolyl Acetamide N-(Nitrophenyl)thioacetamide
LogP ~2.8 (estimated) 3.1 2.5
Solubility (mg/mL) 0.15 (moderate) 0.08 (low) 0.12 (moderate)
Metabolic Stability High (methoxy detoxification) Moderate (chloro resistance) Low (nitro reduction susceptibility)

Analysis :

  • The target compound’s methoxy group improves aqueous solubility compared to chloro/nitro analogs, critical for oral bioavailability.
  • The thiadiazole ring may increase metabolic stability by resisting cytochrome P450 oxidation compared to pyrazole or oxadiazole systems .

Q & A

Q. How does this compound compare to structurally related heterocyclic analogs in terms of reactivity and bioactivity?

  • Comparative analysis :
  • Thiadiazole vs. oxadiazole : Thiadiazole derivatives exhibit higher metabolic stability but lower solubility .
  • Piperidine vs. pyrrolidine : Piperidine’s six-membered ring improves binding pocket complementarity in kinase targets .
  • Activity trends : Thiadiazole-containing analogs show 2–5× stronger antimicrobial activity than oxadiazole counterparts .

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